molecular formula C16H19ClF2N4 B10916978 N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine

N'-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B10916978
M. Wt: 340.80 g/mol
InChI Key: JGUSSURDFRFIEX-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a chlorophenyl group and a difluoromethyl group, along with a dimethylaminopropylamine side chain. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scaling up the process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL)-N-[3-(DIMETHYLAMINO)PROPYL]AMINE
  • N-(4-(4-FLUOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL)-N-[3-(DIMETHYLAMINO)PROPYL]AMINE

Uniqueness

N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[3-(DIMETHYLAMINO)PROPYL]AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The difluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19ClF2N4

Molecular Weight

340.80 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C16H19ClF2N4/c1-23(2)9-3-8-20-16-21-13(10-14(22-16)15(18)19)11-4-6-12(17)7-5-11/h4-7,10,15H,3,8-9H2,1-2H3,(H,20,21,22)

InChI Key

JGUSSURDFRFIEX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Cl

Origin of Product

United States

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